8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione is a synthetic compound known for its diverse applications in medicinal chemistry and pharmacology. It is characterized by its unique structure, which includes a purine core substituted with a dimethoxyphenyl group and diethyl groups. This compound has been studied for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Preparation Methods
The synthesis of 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione involves several steps. One common method includes the coupling of 5,6-diamino-1,3-diethyluracil with 3,4-dimethoxycinnamic acid using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide as a coupling agent. This is followed by cyclization with aqueous sodium hydroxide and selective methylation using methyl iodide, potassium carbonate, and dimethylformamide .
Chemical Reactions Analysis
8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Scientific Research Applications
This compound has been extensively studied for its applications in various fields:
Chemistry: It serves as a model compound for studying purine derivatives and their reactivity.
Biology: It is used in biological assays to understand its interaction with biological macromolecules.
Mechanism of Action
The primary mechanism of action of 8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione involves antagonism of the adenosine A2A receptor. This receptor is co-localized with dopamine D2 receptors in the striatum, and its antagonism enhances dopamine-dependent signaling. This mechanism is particularly relevant in the context of Parkinson’s disease, where it helps alleviate motor symptoms without inducing dyskinesias .
Comparison with Similar Compounds
Similar compounds include:
Istradefylline: Another adenosine A2A receptor antagonist with a similar structure but different pharmacokinetic properties.
Caffeine: A well-known adenosine receptor antagonist with a simpler structure and broader effects.
Theophylline: Another purine derivative with bronchodilator effects, used in respiratory diseases.
8-[(1E)-2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-9H-purine-2,6-dione stands out due to its specific receptor selectivity and potential therapeutic applications in neurological disorders.
Properties
IUPAC Name |
8-[2-(3,4-dimethoxyphenyl)ethenyl]-1,3-diethyl-7H-purine-2,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N4O4/c1-5-22-17-16(18(24)23(6-2)19(22)25)20-15(21-17)10-8-12-7-9-13(26-3)14(11-12)27-4/h7-11H,5-6H2,1-4H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFYJVITWLNDJA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C(=O)N(C1=O)CC)NC(=N2)C=CC3=CC(=C(C=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.